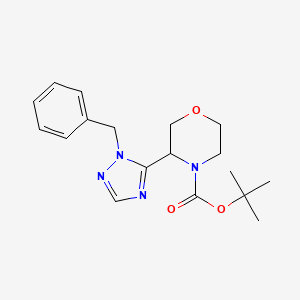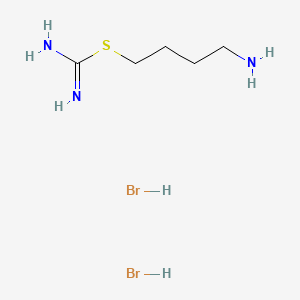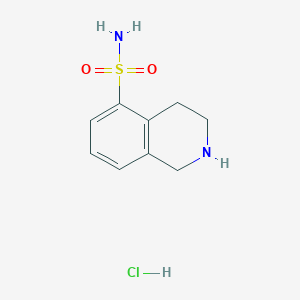
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride (THIQ-HCl) is a synthetic drug that has been used in scientific research for over 50 years. It is an inhibitor of the enzyme monoamine oxidase (MAO) and has been used to study the effects of MAO inhibition on a variety of biochemical and physiological processes. THIQ-HCl has been used to study the role of MAO in the regulation of neurotransmitter levels, neuronal excitability, and the development of neurological disorders. In addition, THIQ-HCl has been used to study the effects of MAO inhibition on the metabolism of drugs and other compounds, as well as its potential for use in the treatment of certain neurological disorders.
Mechanism of Action
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, resulting in an increase in their levels in the brain. This can lead to an increase in neuronal excitability, which can be useful for studying the effects of MAO inhibition on certain neurological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of serotonin, dopamine, and norepinephrine, resulting in an increase in their levels in the brain. This can lead to an increase in neuronal excitability, which can be useful for studying the effects of MAO inhibition on certain neurological processes. In addition, this compound has been shown to increase the levels of certain hormones, such as cortisol, and to inhibit the breakdown of certain drugs, such as amphetamines and cocaine.
Advantages and Limitations for Lab Experiments
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is its ability to selectively inhibit MAO, allowing researchers to study the effects of MAO inhibition on various biochemical and physiological processes. However, this compound has a number of limitations, including its short half-life and its potential to cause adverse effects in some individuals.
Future Directions
There are a number of potential future directions for research on 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. These include further studies on its effects on neurotransmitter levels, neuronal excitability, and the development of neurological disorders. In addition, further research could be conducted on its potential for use in the treatment of certain neurological disorders, as well as its potential for use in the metabolism of drugs and other compounds. Finally, further research could be conducted on the potential side effects of this compound and ways to minimize or prevent them.
Synthesis Methods
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is synthesized from the reaction of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide with hydrochloric acid. This reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been used in a variety of scientific studies, including those related to the role of MAO in the regulation of neurotransmitter levels, neuronal excitability, and the development of neurological disorders. It has also been used to study the effects of MAO inhibition on the metabolism of drugs and other compounds, as well as its potential for use in the treatment of certain neurological disorders.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H2,10,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOIZSJCJAXEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

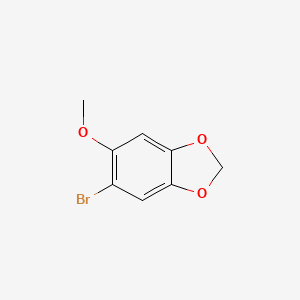


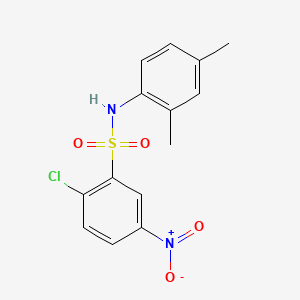

![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)




